3,3',5,5'-tetra(tert-butyl)[1,1'-biphenyl]-4,4'-diol
Overview
Description
Di(2,6-di-t-butylphenol) is an organic compound with the structural formula 2,6-((CH₃)₃C)₂C₆H₃OH. This colorless solid alkylated phenol and its derivatives are used industrially as ultraviolet stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics . It is also known for preventing gumming in aviation fuels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(2,6-di-t-butylphenol) is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction can be represented as:
C6H5OH+2CH2=C(CH3)2→((CH3)3C)2C6H3OH
This method yields approximately 2.5 million kilograms per year .
Industrial Production Methods: Another method involves the alkylation of phenol with isobutylene at a temperature range of 100° to 110°C in the presence of a catalyst, phenyloxyorthotertbutylphenoxyhydroaluminum acid . This process increases the product yield to 80% by weight and can be conducted under atmospheric pressure .
Chemical Reactions Analysis
Types of Reactions: Di(2,6-di-t-butylphenol) undergoes various chemical reactions, including:
Oxidation: It acts as an antioxidant, scavenging free radicals and preventing oxidation of other compounds.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used.
Major Products:
Scientific Research Applications
Di(2,6-di-t-butylphenol) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which di(2,6-di-t-butylphenol) exerts its effects involves scavenging free radicals and preventing oxidative damage. It donates hydrogen atoms to free radicals, thereby neutralizing them and preventing the formation of harmful oxidation products . The molecular targets include reactive oxygen species and other free radicals .
Comparison with Similar Compounds
- Butylated hydroxytoluene (BHT)
- 2,4-Dimethyl-6-t-butylphenol
- Para tertiary butyl phenol
Comparison: Di(2,6-di-t-butylphenol) is unique due to its high thermal stability and non-discoloring properties compared to aromatic amine antioxidants . It is also more effective in preventing gumming in aviation fuels .
Properties
IUPAC Name |
2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOYMOAPJZYXTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073160 | |
Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128-38-1 | |
Record name | 4,4′-Bis(2,6-di-tert-butylphenol) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Bis(2,6-di-tert-butylphenol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl 712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Ethyl 712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14479 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetrakis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-BIS(2,6-DI-TERT-BUTYLPHENOL) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D85N5VOL1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the size of alkali metal cations influence the electron transfer rate from BPH2 to the polyoxometalate acceptor?
A1: Research indicates that larger alkali metal cations like K+ lead to faster electron transfer rates from BPH2 to the polyoxometalate acceptor (α-SiV(V)W(11)O(40)(5-)) compared to smaller cations like Li+. [, ] This is because larger cations form more stable and compact solvent-separated ion pairs with the acceptor anion. These ion pairs exhibit higher electron affinities, facilitating faster electron transfer kinetics. [, ]
Q2: What experimental techniques were employed to investigate the electron transfer mechanism between BPH2 and the polyoxometalate acceptor?
A2: The researchers utilized a combination of techniques including GC-MS, 1H, 7Li, and 51V NMR, and UV-vis spectroscopy to meticulously analyze the reaction mechanism. [, ] They confirmed the formation of 1:1 ion pairs between the acceptor and alkali metal cations, determined the kinetic and thermodynamic parameters of these interactions, and studied the effect of cation size on the electron transfer process. [, ]
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